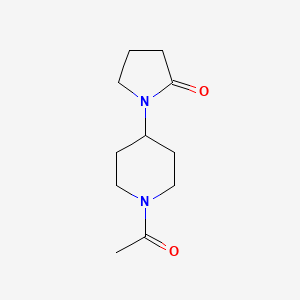![molecular formula C15H20N2O3S B2751127 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine CAS No. 433321-31-4](/img/structure/B2751127.png)
1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mécanisme D'action
Target of Action
Pyrrolidin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex compound that may interact with various targets. The pyrrolidine ring, a common feature in this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Compounds with a pyrrolidine ring are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to show nanomolar activity against ck1γ and ck1ε , suggesting that they may influence kinase-related pathways.
Pharmacokinetics
Modifications have been made to similar compounds to improve their pharmacokinetic profile .
Result of Action
Compounds with a pyrrolidine ring have been reported to show nanomolar activity against ck1γ and ck1ε , suggesting that they may have kinase inhibitory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Pyrrolidin-2-one: Contains a lactam ring, offering different biological activities.
Pyrrolidin-1-ylbenzonitrile: Features a nitrile group instead of a sulfonyl group
Uniqueness: 1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine stands out due to its unique combination of a sulfonyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propriétés
IUPAC Name |
pyrrolidin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(16-9-1-2-10-16)13-5-7-14(8-6-13)21(19,20)17-11-3-4-12-17/h5-8H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRWKGFGXMNVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)




![4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2751054.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2751058.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2751059.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751060.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2751061.png)
![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2751064.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2751065.png)
